2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. Typically, it involves the reaction of cyclopentanone with a suitable amine to form the cyclopentyl intermediate. This intermediate is then reacted with dimethylamine and pyrrolidine in the presence of a triazine derivative to form the desired product. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure the efficiency of the reactions.
Industrial Production Methods For large-scale production, the process is optimized to ensure maximum yield and purity. This might involve the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various types of chemical reactions including:
Oxidation
: Often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction
: Using reducing agents like lithium aluminium hydride.
Substitution
: Both nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Solvents such as dichloromethane and ethanol.
Catalysts including palladium on carbon for hydrogenation reactions.
Major Products Formed from These Reactions
Oxidized derivatives of the compound.
Reduced forms, potentially involving the removal of the dimethylamino group.
Various substituted products depending on the specific conditions and reagents used.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry
: As a building block in the synthesis of more complex molecules.
Biology
: In the study of molecular interactions due to its unique structure.
Medicine
: Potential therapeutic applications are being explored, particularly in the design of new drugs.
Industry
: Used in the manufacture of specialty chemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. Typically, it may interact with certain enzymes or receptors, modulating their activity. The detailed pathways are subject to ongoing research and could provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
When compared with similar compounds, such as N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (without the cyclopentyl group), 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide stands out due to its cyclopentyl moiety, which imparts unique physicochemical properties. This uniqueness could potentially lead to different biological activities and applications.
Biological Activity
2-Cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, with the CAS number 2034419-99-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H28N6O with a molecular weight of 332.4 g/mol. The structure features a cyclopentyl group, a triazine moiety, and an acetamide functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt tumor growth and proliferation. The specific kinases targeted by this compound are yet to be fully elucidated.
Efficacy Against Pathogens
Recent investigations have highlighted the potential of compounds similar to this compound in combating bacterial infections. For example:
- Antimycobacterial Activity : Compounds in the same class have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.05 μM reported for related structures . This indicates that modifications to the triazine structure may enhance antitubercular activity.
Study on Antimicrobial Activity
In a study focusing on antimicrobial agents, derivatives of triazine-based compounds demonstrated significant activity against drug-resistant strains of bacteria. These findings support the hypothesis that structural modifications can lead to enhanced efficacy against persistent pathogens.
Compound | MIC (μM) | Activity Against | Reference |
---|---|---|---|
Compound A | 0.05 | M. tuberculosis | |
Compound B | 0.10 | E. coli | |
Compound C | 0.15 | S. aureus |
Toxicity Studies
Safety profiles are critical in evaluating new compounds for therapeutic use. In vitro studies have indicated that certain derivatives exhibit low toxicity towards mammalian cell lines (IC50 ≥ 20 μM), suggesting a favorable safety margin for further development .
Properties
IUPAC Name |
2-cyclopentyl-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-22(2)16-19-14(20-17(21-16)23-9-5-6-10-23)12-18-15(24)11-13-7-3-4-8-13/h13H,3-12H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZOLBOQXGIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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